2-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]acetamide
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Overview
Description
2-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a brominated pyrimidoindazole core and a thiazole-containing side chain, making it an interesting subject for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Bromination: Introduction of the bromine atom into the pyrimidoindazole core.
Acetylation: Formation of the acetamide group.
Thiazole Incorporation: Attachment of the thiazole-containing side chain.
Each step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes and interactions.
Medicine: Potential therapeutic applications due to its unique structure and biological activity.
Industry: Use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-{8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl}propanoic acid
- 2-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)ethanol
Uniqueness
Compared to similar compounds, 2-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]acetamide stands out due to its thiazole-containing side chain, which may confer unique biological activity and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C19H18BrN5OS |
---|---|
Molecular Weight |
444.4 g/mol |
IUPAC Name |
2-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]acetamide |
InChI |
InChI=1S/C19H18BrN5OS/c1-11-15(10-17(26)21-6-5-18-22-7-8-27-18)12(2)25-19(23-11)14-4-3-13(20)9-16(14)24-25/h3-4,7-9H,5-6,10H2,1-2H3,(H,21,26) |
InChI Key |
BWUWXAGATZCFJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC2=C3C=CC(=CC3=NN12)Br)C)CC(=O)NCCC4=NC=CS4 |
Origin of Product |
United States |
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